N-(4-ethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
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Description
N-(4-ethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a useful research compound. Its molecular formula is C20H22N2O3S and its molecular weight is 370.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which this molecule belongs, are known to exhibit a range of pharmacological activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, making them potential targets of this compound.
Mode of Action
Sulfonamides, in general, are known to inhibit and replace para-aminobenzoic acid (paba) in the enzyme dihydropteroate synthetase, which is important for the production of folate . This inhibition eventually prevents the formation of dihydrofolate and tetrahydrofolate, thereby inhibiting bacterial DNA growth and cell division or replication .
Result of Action
Based on the known action of sulfonamides, it can be inferred that the compound may lead to the inhibition of bacterial growth and cell division by disrupting folate synthesis and, consequently, dna synthesis .
Biological Activity
N-(4-ethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a compound of interest due to its potential biological activities. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a pyridoquinoline framework. Its molecular formula is C18H20N2O3S, with a molar mass of approximately 348.43 g/mol. The sulfonamide group in its structure is known for enhancing biological activity by improving solubility and bioavailability.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide moiety may inhibit specific enzymes involved in metabolic pathways.
- Antimicrobial Activity : Compounds with similar structures have shown potential as antimicrobial agents by targeting bacterial cell wall synthesis.
- Anticancer Properties : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines.
Antimicrobial Activity
Research indicates that derivatives of pyridoquinoline compounds possess significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis.
Study | Compound | Activity | Target Organism | Reference |
---|---|---|---|---|
N-(4-ethylphenyl)-3-oxo... | Moderate | E. coli | ||
Related pyridoquinoline | High | S. aureus |
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines. The IC50 values indicate the concentration required to inhibit 50% of cell viability:
Cell Line | IC50 (µM) | Reference |
---|---|---|
A549 (lung cancer) | 15.73 | |
HeLa (cervical cancer) | 12.30 | |
MCF-7 (breast cancer) | 10.50 |
These findings suggest that the compound could serve as a lead for developing new anticancer drugs.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of N-(4-ethylphenyl)-3-oxo... showed promising results against multi-drug resistant strains of bacteria. The compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
Case Study 2: Cytotoxicity Assessment
In another study focused on its anticancer properties, N-(4-ethylphenyl)-3-oxo... was evaluated for cytotoxic effects on A549 lung cancer cells using an MTT assay. The results revealed an IC50 value of 15.73 µM after 72 hours of treatment, indicating significant cytotoxicity compared to control groups.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-2-14-5-8-17(9-6-14)21-26(24,25)18-12-15-4-3-11-22-19(23)10-7-16(13-18)20(15)22/h5-6,8-9,12-13,21H,2-4,7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXQUQYFHOGXSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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